molecular formula C20H18Cl2N4O4 B10854538 O-Demethyl Lenvatinib (hydrochloride)

O-Demethyl Lenvatinib (hydrochloride)

Cat. No.: B10854538
M. Wt: 449.3 g/mol
InChI Key: KMZOGLZCTDVLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Demethyl Lenvatinib (hydrochloride) involves the demethylation of Lenvatinib. The process typically includes the use of demethylating agents under controlled conditions to achieve the desired product . Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of O-Demethyl Lenvatinib (hydrochloride) follows stringent protocols to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to obtain the compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

O-Demethyl Lenvatinib (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

O-Demethyl Lenvatinib (hydrochloride) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Lenvatinib: The parent compound, also a multi-targeted tyrosine kinase inhibitor.

    Sorafenib: Another tyrosine kinase inhibitor with similar targets.

    Sunitinib: A tyrosine kinase inhibitor used in cancer treatment.

Uniqueness

O-Demethyl Lenvatinib (hydrochloride) is unique due to its enhanced water solubility and stability compared to its parent compound, Lenvatinib . This makes it more suitable for certain research applications and potentially more effective in specific therapeutic contexts .

Properties

Molecular Formula

C20H18Cl2N4O4

Molecular Weight

449.3 g/mol

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide;hydrochloride

InChI

InChI=1S/C20H17ClN4O4.ClH/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18;/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28);1H

InChI Key

KMZOGLZCTDVLLW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.